(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both pyridine and pyrimidine rings, which are connected through a boronic acid moiety. The unique structure of this compound makes it a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid typically involves the borylation of pyridine and pyrimidine derivatives. One common method is the halogen-metal exchange followed by borylation. For instance, the reaction of a halogenated pyridine or pyrimidine with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst can yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield alcohols or ketones.
Scientific Research Applications
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound can be used in the development of biological probes and sensors.
Mechanism of Action
The mechanism of action of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyridine and pyrimidine rings can also participate in π-π stacking interactions and hydrogen bonding, further enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-boronic acid: A simpler boronic acid derivative with similar reactivity but lacking the pyrimidine ring.
Pyrimidine-5-boronic acid: Another related compound that contains the pyrimidine ring but not the pyridine ring.
2-Aminopyridine-4-boronic acid pinacol ester: A derivative with an amino group that offers different reactivity and applications.
Uniqueness
The uniqueness of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid lies in its dual-ring structure, which provides a combination of electronic and steric properties that are not present in simpler boronic acids. This makes it a versatile and valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C9H8BN3O2 |
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Molecular Weight |
200.99 g/mol |
IUPAC Name |
(2-pyridin-4-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6,14-15H |
InChI Key |
IWHBGIBSEVZOHA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
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